Beta-D-glucose serves as the primary energy source for most living organisms. Researchers utilize it in various studies, including:
Maintaining proper blood glucose levels is crucial for health. Beta-D-glucose plays a central role in this process, making it a valuable tool in research related to:
Beta-D-glucose levels in the blood and other biological fluids serve as crucial biomarkers for various health conditions. Researchers utilize it for:
Beta-D-glucose serves as a valuable building block in synthetic chemistry and drug discovery due to its versatile chemical structure. Researchers use it for:
Beta-D-Glucose is a monosaccharide with the molecular formula . It is one of the two anomers of D-glucose, distinguished by the orientation of the hydroxyl group on the anomeric carbon (C-1) in its cyclic form. In beta-D-glucose, this hydroxyl group is positioned on the same side as the CH2OH group at C-5, resulting in a more stable configuration compared to its alpha counterpart. This compound exists predominantly in a cyclic form known as beta-D-glucopyranose, which is a six-membered ring structure that plays a crucial role in carbohydrate chemistry and metabolism .
In biological systems, β-D-glucose plays a vital role as the primary energy source for cellular respiration. It enters cells through specific transport channels and is then broken down through a series of enzymatic reactions in the cytoplasm and mitochondria to generate ATP, the cellular currency of energy [].
Beta-D-Glucose serves as a primary energy source for living organisms. It is crucial for cellular respiration and metabolism. The enzyme glucose oxidase specifically catalyzes its oxidation, leading to the production of hydrogen peroxide, which is utilized in various biochemical pathways . Additionally, it plays a significant role in glycosylation processes, affecting protein function and stability.
Beta-D-Glucose can be synthesized through several methods:
Beta-D-Glucose has diverse applications:
Research indicates that beta-D-glucose interacts with various biomolecules:
Several compounds are structurally similar to beta-D-glucose. Here are some notable comparisons:
Compound | Structure Type | Unique Features |
---|---|---|
Alpha-D-Glucose | Anomer of D-Glucose | Hydroxyl group on C-1 is opposite to CH2OH group |
D-Fructose | Ketose | Contains a keto group instead of an aldehyde |
D-Galactose | Epimer of Glucose | Differing configuration at C-4 |
D-Mannose | Epimer of Glucose | Differing configuration at C-2 |
Beta-D-glucose is unique due to its specific role in energy metabolism and its prevalence in nature as a primary energy source for cells. Its distinct chemical properties allow it to participate actively in various biochemical processes that are essential for life
Physical Description
Solid; [Merck Index] Powder; [Sigma-Aldrich MSDS]
Solid
XLogP3
Hydrogen Bond Acceptor Count
Hydrogen Bond Donor Count
Exact Mass
Monoisotopic Mass
Heavy Atom Count
LogP
-3.24
Health Hazard
Slein, M.W. D-glucose, determination with hexokinase and glucose-6-phosphate dehydrrogenase. Methods of Enzymatic Analysis 1, 117-123 (1963).
Horton, H.R. Carbohydrates. Principles of biochemistry 9, 16-22 (1993).
Hirschmann, R.F., Nicolaou, K.C., Angeles, A.R., et al. The β-D-glucose scaffold as a β-turn mimetic. Accounts Chem. Res. 42(10), 1511-1520 (2009).